Cas no 1416712-73-6 (3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-cpyridine)

3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with bromo and chloro functional groups, along with a tetrahydropyran (THP) protecting group. The presence of halogen substituents enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The THP group improves stability and solubility, facilitating handling in organic reactions. This compound is particularly valuable in cross-coupling reactions and as a precursor for further functionalization. Its well-defined structure and high purity make it suitable for research and development applications in medicinal chemistry and material science.
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-cpyridine structure
1416712-73-6 structure
Product name:3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-cpyridine
CAS No:1416712-73-6
MF:C11H11BrClN3O
Molecular Weight:316.581540346146
MDL:MFCD22689824
CID:4782190

3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-cpyridine 化学的及び物理的性質

名前と識別子

    • 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
    • 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-cpyridine
    • MDL: MFCD22689824
    • インチ: 1S/C11H11BrClN3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
    • InChIKey: ZKDBBWGVVZLIJM-UHFFFAOYSA-N
    • SMILES: BrC1C2C=CN=C(C=2N(C2CCCCO2)N=1)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 283
  • トポロジー分子極性表面積: 39.9
  • XLogP3: 3.3

3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B198925-50mg
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
1416712-73-6
50mg
$ 785.00 2022-06-07
TRC
B198925-100mg
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
1416712-73-6
100mg
$ 1300.00 2022-06-07
Matrix Scientific
219327-500mg
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, 95% min
1416712-73-6 95%
500mg
$1470.00 2023-09-06
Matrix Scientific
219327-1g
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, 95% min
1416712-73-6 95%
1g
$2520.00 2023-09-06

3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-cpyridine 関連文献

3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-cpyridineに関する追加情報

Professional Introduction to Compound with CAS No. 1416712-73-6 and Product Name: 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

The compound identified by the CAS number 1416712-73-6 and the product name 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a fused pyrazolo[3,4-c]pyridine core, has garnered considerable attention due to its structural complexity and potential biological activities. The presence of bromo and chloro substituents on the pyridine ring enhances its reactivity, making it a valuable scaffold for further derivatization and drug development.

In recent years, the exploration of nitrogen-containing heterocycles has been a cornerstone in medicinal chemistry, particularly for their role in modulating various biological pathways. The 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine structure combines elements of both pyrazole and pyridine, which are well-documented for their pharmacological properties. Pyrazoles have been extensively studied for their anti-inflammatory, antiviral, and anticancer effects, while pyridines are frequently incorporated into drugs due to their ability to interact with biological targets such as enzymes and receptors.

The tetrahydro-2H-pyran-2-yl moiety in the compound's name is particularly noteworthy, as it introduces a saturated ring system that can influence the molecule's solubility, metabolic stability, and overall bioavailability. This structural feature is often employed in drug design to enhance pharmacokinetic profiles. The bromo and chloro substituents further contribute to the compound's versatility by providing reactive sites for chemical modifications. These halogen atoms can participate in various synthetic transformations, including cross-coupling reactions, which are pivotal in constructing more complex molecular architectures.

Recent research has highlighted the importance of fused heterocyclic systems in developing novel therapeutic agents. The pyrazolo[3,4-c]pyridine scaffold is particularly interesting because it can serve as a platform for designing molecules with dual functionality. For instance, it can be modified to target multiple receptors or enzymes simultaneously, potentially leading to synergistic therapeutic effects. The compound's structure also suggests that it may exhibit properties such as kinase inhibition or modulation of ion channels, areas where heterocyclic compounds have shown promise.

The synthesis of 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of bromo and chloro groups typically requires halogenation techniques such as electrophilic aromatic substitution or metal-halogen exchange reactions. The tetrahydroxydropyranyl group is often incorporated through nucleophilic substitution or condensation reactions. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high purity.

In terms of biological activity, preliminary studies on related compounds have indicated that modifications at the bromo and chloro positions can significantly alter the pharmacological profile of the molecule. For example, certain derivatives have been found to exhibit potent activity against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, the tetrahydro-2H-pyran-2-yl group has been shown to enhance binding affinity to specific targets by improving molecular fit and reducing steric hindrance.

The potential applications of 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine extend beyond oncology. Researchers are exploring its utility in treating inflammatory diseases, infectious disorders, and neurological conditions. The compound's ability to interact with multiple biological targets makes it a promising candidate for developing treatments with reduced side effects compared to traditional drugs. Furthermore, its structural features allow for further optimization through structure-based drug design approaches.

Advances in computational chemistry have also played a crucial role in understanding the properties of this compound. Molecular modeling techniques can predict how 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine interacts with biological targets at the atomic level. These simulations help guide synthetic efforts by identifying optimal positions for functionalization and predicting potential binding modes. Such computational studies are essential for rational drug design and accelerating the discovery process.

The development of new synthetic methodologies is another area where this compound contributes significantly to pharmaceutical chemistry. The ability to efficiently introduce bromo and chloro groups while maintaining high yields is critical for large-scale production. Additionally, strategies for incorporating the tetrahydroxydropyranyl moiety must be robust enough to handle complex reaction mixtures without compromising purity. These challenges underscore the importance of innovation in synthetic chemistry for advancing drug discovery.

Future directions in research on 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yll)-1H-pyrazolo[3,4-c]pyridine may include exploring its role in combination therapies with other drugs or targeting novel biological pathways uncovered through genomics and proteomics studies. The compound's structural flexibility allows it to be modified into a wide range of derivatives with tailored properties. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, researchers can accelerate the identification of lead compounds derived from this scaffold.

In conclusion,3-Bromo--7-chloro--1-tetrahydro--(tetrahydropyranyl)--(pyrazolopyridin)pyridin) represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential biological activities. Its synthesis involves sophisticated organic transformations that highlight its complexity while offering opportunities for further innovation in synthetic methodologies. Preliminary studies suggest that this compound may have broad therapeutic applications across multiple disease areas, particularly oncology, making it a valuable asset in ongoing drug discovery efforts.

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